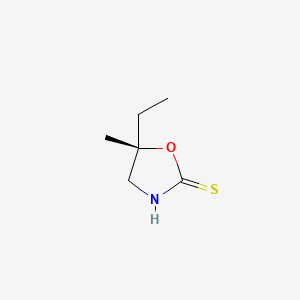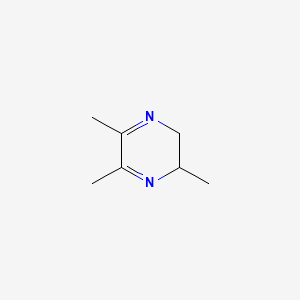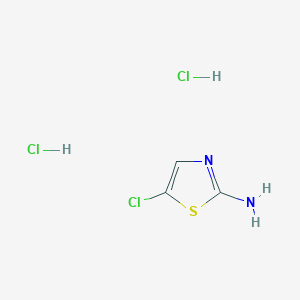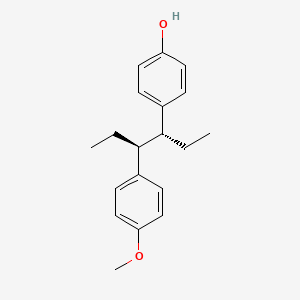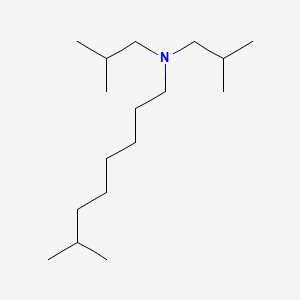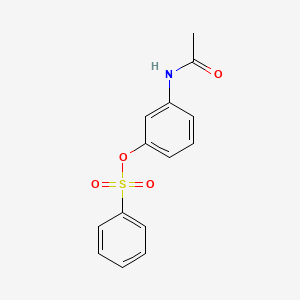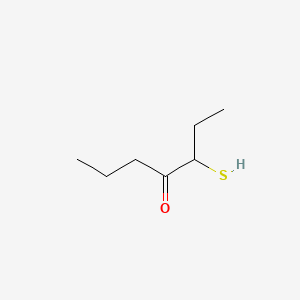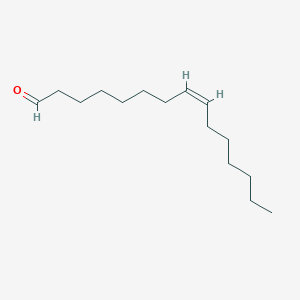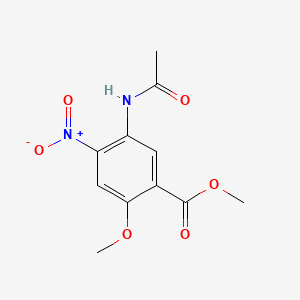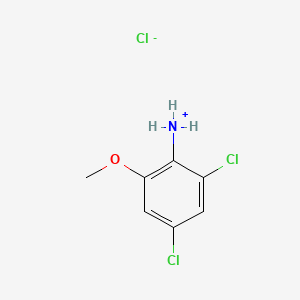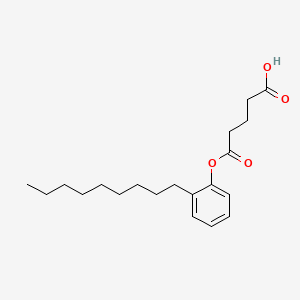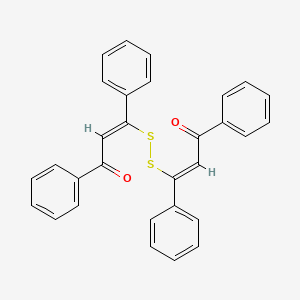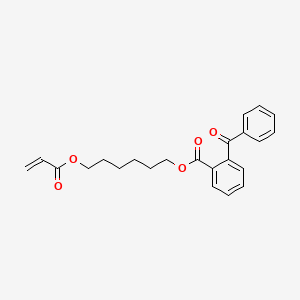
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone, also known as furaneol, is a naturally occurring organic compound. It is a key flavor compound found in various fruits such as strawberries, pineapples, and tomatoes. This compound is known for its sweet, caramel-like aroma and is widely used in the food and beverage industry as a flavoring agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone can be achieved through several methods. One common synthetic route involves the cyclization of tricarbonyl compounds. This method typically involves the use of acidic or basic catalysts to facilitate the cyclization process . Another method involves the use of green eutectic solvents, which are environmentally friendly and can improve the biopharmaceutical properties of the compound .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of natural sources such as fruits. This method is preferred due to its sustainability and the ability to produce the compound in large quantities. The fermentation process involves the use of specific microorganisms that can convert the natural precursors into the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the hydroxyl group in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant metabolism and its impact on fruit flavor.
Medicine: Research is being conducted on its potential therapeutic effects, including its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also interact with specific receptors in the body, leading to various physiological effects. The exact molecular targets and pathways involved are still being studied, but it is believed that the compound’s hydroxyl groups play a key role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-pyrone: This compound shares a similar structure with 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone and is also known for its bioactivity and applications in organic synthesis.
4-Hydroxy-2-quinolone: Another similar compound, which is studied for its pharmacological properties and potential therapeutic applications.
Uniqueness
This compound is unique due to its sweet, caramel-like aroma, which makes it highly valuable in the food and beverage industry. Its natural occurrence in various fruits also adds to its appeal as a flavoring agent. Additionally, its potential antioxidant properties and role in plant metabolism make it a compound of interest in both biological and medical research .
Propiedades
Número CAS |
17678-20-5 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
4-hydroxy-2-(hydroxymethyl)-5-methylfuran-3-one |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(2-7)10-3/h4,7-8H,2H2,1H3 |
Clave InChI |
QWWDOOYYVCSCLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(O1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


